2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE
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Overview
Description
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamido group and a prop-2-en-1-ylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamido intermediate: This step involves the reaction of 2,3-dimethylphenylamine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Acylation of the intermediate: The benzenesulfonamido intermediate is then reacted with acryloyl chloride in the presence of a base to form the final product. This reaction is also carried out in an organic solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamido group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines, alcohols
Substitution products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems. It can be used in assays to investigate its antimicrobial, antiviral, or anticancer properties.
Medicine: The compound may have therapeutic potential, and research can focus on its efficacy and safety as a drug candidate. It can be tested for its ability to target specific molecular pathways involved in diseases.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it may interact with receptors involved in cell signaling pathways, affecting cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: A simpler analog with similar structural features but lacking the benzenesulfonamido group.
Benzene sulfonamides: Compounds with a sulfonamido group attached to a benzene ring, which may have similar chemical reactivity.
Acryloyl derivatives: Compounds containing the acryloyl group, which can undergo similar chemical reactions.
Uniqueness
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonamido and prop-2-en-1-ylacetamide moieties allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-13-20-19(22)14-21(18-12-8-9-15(2)16(18)3)25(23,24)17-10-6-5-7-11-17/h4-12H,1,13-14H2,2-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRHVZZORRWECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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